molecular formula C13H12O2 B6370824 5-(3-Hydroxyphenyl)-3-methylphenol CAS No. 1261933-70-3

5-(3-Hydroxyphenyl)-3-methylphenol

Cat. No.: B6370824
CAS No.: 1261933-70-3
M. Wt: 200.23 g/mol
InChI Key: GJJQNJDVJQVELA-UHFFFAOYSA-N
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Description

5-(3-Hydroxyphenyl)-3-methylphenol is a phenolic compound characterized by the presence of hydroxyl groups attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxyphenyl)-3-methylphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes, where a hydroxyl group is introduced to the aromatic ring. This can be done using various reagents and catalysts, such as metal-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as condensation reactions, purification through crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxyphenyl)-3-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The aromatic ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents are introduced to the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups to the aromatic ring .

Scientific Research Applications

5-(3-Hydroxyphenyl)-3-methylphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3-Hydroxyphenyl)-3-methylphenol involves its interaction with molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in protecting cells from damage and has implications in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyphenyl-3-methylphenol
  • 3,5-Dihydroxyphenyl-3-methylphenol
  • 2-Hydroxyphenyl-3-methylphenol

Uniqueness

5-(3-Hydroxyphenyl)-3-methylphenol is unique due to its specific arrangement of hydroxyl groups and methyl group on the aromatic ring. This structure imparts distinct chemical properties, such as enhanced antioxidant activity and specific reactivity in chemical reactions .

Properties

IUPAC Name

3-(3-hydroxyphenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O2/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJQNJDVJQVELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683680
Record name 5-Methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-70-3
Record name 5-Methyl[1,1'-biphenyl]-3,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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